![molecular formula C17H18F3N5O B12225853 2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12225853.png)
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions The process begins with the preparation of the imidazole ring, followed by the construction of the pyrrolopyrrole frameworkCommon reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and imidazole rings
Common Reagents and Conditions
Common reagents include halogenated solvents, metal catalysts (e.g., palladium, nickel), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrrolopyrrole framework may interact with biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-imidazole-4-carboxylic acid
- Octahydropyrrolo[3,4-c]pyrrole
- 5-(trifluoromethyl)pyridine
Uniqueness
2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of three distinct heterocyclic structures. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C17H18F3N5O |
---|---|
Molecular Weight |
365.35 g/mol |
IUPAC Name |
(1-methylimidazol-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C17H18F3N5O/c1-23-9-14(22-10-23)16(26)25-7-11-5-24(6-12(11)8-25)15-3-2-13(4-21-15)17(18,19)20/h2-4,9-12H,5-8H2,1H3 |
InChI Key |
YYTMHHLHEKGNMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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